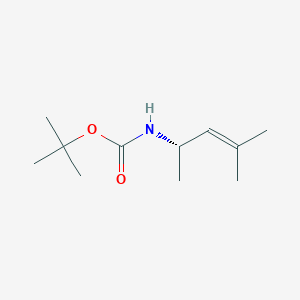
3-Hydroxy-3-Acetonyloxindol
Übersicht
Beschreibung
3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft
Diese Verbindung hat sich in der Landwirtschaft als vielversprechend erwiesen, insbesondere als Induktor für systemisch erworbene Resistenz (SAR) in Pflanzen. Es erhöht die Resistenz von Tabakpflanzen gegen Infektionen wie Tabakmosaikvirus (TMV) und Pilzkrankheiten, was möglicherweise zur Entwicklung krankheitsresistenter Nutzpflanzen führt .
Industrielle Anwendungen
Im Industriesektor wird 3-Hydroxy-3-Acetonyloxindol wegen seines Alkaloidgehalts verwendet, der zur Herstellung hochwertiger Phytochemikalien beiträgt. Es ist auch an der Verbesserung der Wasserlöslichkeit von Verbindungen beteiligt, was für verschiedene industrielle Prozesse entscheidend ist .
Umweltwissenschaften
Während spezifische Umweltanwendungen von This compound nicht umfassend dokumentiert sind, könnte seine Rolle bei der Verbesserung der Pflanzenresistenz indirekt der Umwelt Nachhaltigkeit zugute kommen, indem der Bedarf an chemischen Pestiziden reduziert wird .
Biotechnologie
Die Rolle der Verbindung bei der Induktion der systemisch erworbenen Resistenz in Pflanzen unterstreicht ihre Bedeutung in biotechnologischen Anwendungen. Es könnte verwendet werden, um gentechnisch veränderte Pflanzen mit erhöhter Krankheitsresistenz zu entwickeln, wodurch die Abhängigkeit von chemischen Behandlungen reduziert und nachhaltige landwirtschaftliche Praktiken gefördert werden .
Materialwissenschaften
Obwohl direkte Anwendungen in der Materialwissenschaft nicht explizit erwähnt werden, könnten die Eigenschaften der Verbindung für die Entwicklung neuartiger Materialien untersucht werden, insbesondere angesichts ihrer Rolle bei der Konstruktion von Liposomen für Medikamententransportsysteme .
Wirkmechanismus
Target of Action
It’s known that this compound is a natural product of marsdenia, asclepiadaceae , and it has been used as a reference standard in research .
Mode of Action
It’s known to induce systemic acquired resistance (sar) in tobacco plants . It increases the expression level of pathogenesis-related gene 1 (PR-1), accumulation of salicylic acid (SA), and activity of phenylalanine ammonia-lyase .
Biochemical Pathways
3-Hydroxy-3-acetonyloxindole affects the biochemical pathways related to systemic acquired resistance (SAR) in plants . It induces resistance in tobacco plants against Tobacco Mosaic Virus (TMV) and fungal pathogens . The compound increases the expression of PR-1, a marker gene for SAR, and enhances the accumulation of SA, a signaling molecule in plant defense .
Pharmacokinetics
It’s known that the compound is a white to light yellow solid powder . It’s soluble in solvents but insoluble in water , which may impact its bioavailability.
Result of Action
The result of the action of 3-Hydroxy-3-acetonyloxindole is the induction of systemic acquired resistance (SAR) in plants . This leads to increased resistance against pathogens like the Tobacco Mosaic Virus (TMV) and fungal pathogens .
Eigenschaften
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTTXBZZZABGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036242 | |
| Record name | 3-Hydroxy-3-acetonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33417-17-3 | |
| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-acetonyl-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33417-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3-acetonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction used to synthesize 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its analogs?
A1: The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as 3-hydroxy-3-acetonyloxindole, involves the condensation reaction of substituted isatins with ketones, primarily acetone. [] This reaction yields analogs of the compound, with potential variations depending on the specific isatin and ketone used. You can find more details about this synthesis in the research paper: [] Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


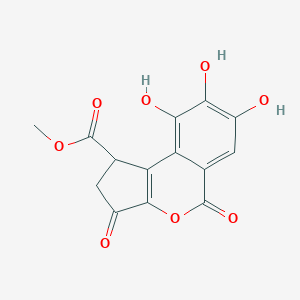

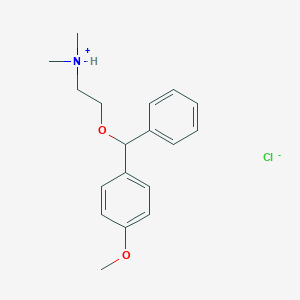
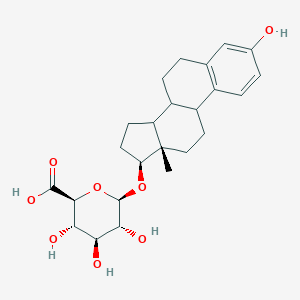
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)

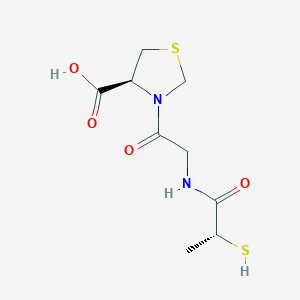

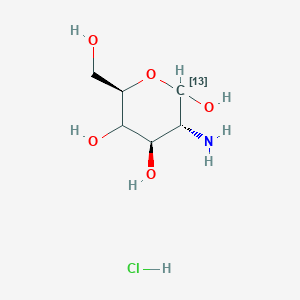


![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
